molecular formula C8H15NO B15054340 (3AS,5R,7aR)-octahydro-1H-isoindol-5-ol

(3AS,5R,7aR)-octahydro-1H-isoindol-5-ol

Cat. No.: B15054340
M. Wt: 141.21 g/mol
InChI Key: DPOLLBMYIRHSRA-XLPZGREQSA-N
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Description

(3AS,5R,7aR)-octahydro-1H-isoindol-5-ol: is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by its unique structure, which includes an octahydro-isoindole ring system with a hydroxyl group at the 5-position . It is a chiral molecule with specific stereochemistry, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,5R,7aR)-octahydro-1H-isoindol-5-ol typically involves the reduction of corresponding isoindole derivatives. One common method includes the hydrogenation of isoindole precursors under high pressure in the presence of a suitable catalyst such as palladium on carbon (Pd/C) . The reaction conditions often require temperatures ranging from 50°C to 100°C and hydrogen pressures of 50-100 psi .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3AS,5R,7aR)-octahydro-1H-isoindol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Fully saturated derivatives

    Substitution: Functionalized isoindole derivatives

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(3aS,5R,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol

InChI

InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8+/m0/s1

InChI Key

DPOLLBMYIRHSRA-XLPZGREQSA-N

Isomeric SMILES

C1C[C@H]2CNC[C@H]2C[C@@H]1O

Canonical SMILES

C1CC2CNCC2CC1O

Origin of Product

United States

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